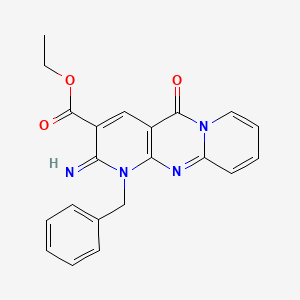![molecular formula C18H15FN2O3S B12129026 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12129026.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a thiazolone ring (a five-membered ring containing a sulfur and nitrogen atom) fused with a benzene ring.
- The functional groups include a benzylidene group (a double bond between the carbon atoms of the benzene ring and the thiazolone ring), two methoxy groups (OCH₃), and an amino group (NH₂) attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a thiazolone precursor with an appropriate aldehyde or ketone. The benzylidene group forms during this step. The choice of reagents and reaction conditions can vary, but the overall process follows these steps:
Thiazolone Synthesis: Start with a thiazolone precursor (e.g., 2-aminothiazole) and react it with an aldehyde or ketone under acidic or basic conditions. The resulting intermediate contains the thiazolone ring.
Benzylidene Formation: Introduce the benzylidene group by reacting the intermediate with an aldehyde (such as 2,5-dimethoxybenzaldehyde) under appropriate conditions.
Industrial Production: The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Reactivity: “(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” participates in various chemical reactions:
Oxidation: The thiazolone ring can undergo oxidation reactions.
Reduction: Reduction of the double bond in the benzylidene group may occur.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides.
Major Products: The specific products depend on reaction conditions, but potential outcomes include:
- Oxidation: Thiazolone ring oxidation products.
- Reduction: Reduced benzylidene group.
- Substitution: Alkylated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related thiazolone derivatives. Notable compounds include:
- Compound A): Shares the thiazolone core but lacks the benzylidene group.
- Compound B): Contains a similar benzylidene moiety but with a different heterocyclic ring.
: Reference 1 (if available) : Reference 2 (if available)
Eigenschaften
Molekularformel |
C18H15FN2O3S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI-Schlüssel |
QNZBZVMAPWLCME-YBEGLDIGSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12128948.png)

![(5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128956.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12128964.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B12128966.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12128979.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12128985.png)
![Naphtho[2,1-d]thiazole](/img/structure/B12128997.png)
![N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B12129003.png)

![N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12129015.png)
![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129016.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide](/img/structure/B12129018.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)
